molecular formula C34H20 B092174 5,12-Bis(phenylethynyl)naphthacene CAS No. 18826-29-4

5,12-Bis(phenylethynyl)naphthacene

Cat. No.: B092174
CAS No.: 18826-29-4
M. Wt: 428.5 g/mol
InChI Key: OUHYGBCAEPBUNA-UHFFFAOYSA-N
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Scientific Research Applications

Fluorescent Materials for Chemiluminescence

BPN has been synthesized and evaluated as a fluorescent additive for peroxyoxalate chemiluminescence. Its application results in effective scarlet chemiluminescence, showcasing its potential in developing advanced chemiluminescent materials. Although it exhibits slow decolorization in air and light, it maintains efficient chemiluminescence for over 5 hours at specific concentrations (Hanhela & Paul, 1981).

Complex Assembly for Organic Electronics

Research indicates that BPN, along with structurally similar organic semiconductors, can co-assemble into two-component helices by controlling growth kinetics and molar ratios. These helical superstructures, formed from planar and twisted bis(phenylethynyl) derivatives, offer a novel approach to manipulating composition and morphology towards organic alloy helices and core-shell microstructures. This understanding opens new avenues for exploring complex co-assembly features of different material partners with similar structures, which is crucial for advancing organic electronics (Lei et al., 2018).

Wavepacket Motion in Ultrafast Electron Transfer

The coherent wavepacket motions of BPN have been compared in inert and electron-donating solvents using femtosecond white-light supercontinuum transient absorption spectroscopy. The study reveals how ultrafast electron transfer affects the stimulated emission and wavepacket motion, providing insights into the dynamics at play in electron transfer systems. This research contributes to our understanding of the molecular behavior in various solvents, which is vital for designing efficient photochemical and photophysical applications (Yoneda et al., 2015).

Synthesis and Chemiluminescence

The synthesis of BPN involves multiple steps, including the reaction of phthalic anhydride with naphthalene, followed by cyclodehydration and rearrangement to produce 5,12-naphthacenequinone. The final product is obtained through reaction with lithium phenylethynyl, showcasing a method for producing BPN with potential applications in chemiluminescence. This synthesis route highlights the compound's versatility and its role in developing new chemiluminescent materials (Cheng-zhi, 2005).

Safety and Hazards

For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended . For higher level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,12-Bis(phenylethynyl)naphthacene can be synthesized through carbon-carbon coupling reactions. One common method involves the use of lithium amide in anhydrous dioxane, followed by

Properties

IUPAC Name

5,12-bis(2-phenylethynyl)tetracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHYGBCAEPBUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066425
Record name Naphthacene, 5,12-bis(phenylethynyl)-
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Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18826-29-4
Record name 5,12-Bis(2-phenylethynyl)naphthacene
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Record name 5,12-Bis(phenethynyl)naphthacene
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Record name Naphthacene, 5,12-bis(2-phenylethynyl)-
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Record name Naphthacene, 5,12-bis(phenylethynyl)-
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Record name 5,12-bis(phenylethynyl)naphthacene
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Record name 5,12-Bis(phenethynyl)naphthacene
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